![molecular formula C13H13NOS2 B5916317 5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916317.png)
5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as BITT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BITT belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of BITT is not fully understood. However, it is believed that BITT exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. BITT has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to modulate the activity of receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
BITT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BITT has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, BITT has been shown to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using BITT in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using BITT in lab experiments is its low solubility in water, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for the research on BITT. One of the areas that require further investigation is the mechanism of action of BITT. Understanding the molecular targets and signaling pathways that are modulated by BITT may provide insights into its therapeutic potential. Another area that requires further investigation is the development of novel drug delivery systems that can enhance the solubility and bioavailability of BITT. Finally, the potential use of BITT as a fluorescent probe for the detection of metal ions warrants further exploration.
Conclusion
In conclusion, 5-benzylidene-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that exhibits diverse biological activities. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is not fully understood. BITT has several advantages and limitations for lab experiments, and there are several future directions for the research on BITT. Further research on BITT may lead to the development of novel therapeutics for the treatment of various diseases.
Synthesis Methods
BITT can be synthesized by the reaction of 2-isopropylthiazolidine-4-one with benzaldehyde in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of BITT as a yellow crystalline solid.
Scientific Research Applications
BITT has been extensively studied for its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. BITT has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(5Z)-5-benzylidene-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9(2)14-12(15)11(17-13(14)16)8-10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUDYUGHVVZFP-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one |
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